molecular formula C14H14FN3OS B4654554 N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide

N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide

Cat. No.: B4654554
M. Wt: 291.35 g/mol
InChI Key: FXCQEGABDRWGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methylpyrimidinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-fluoroaniline with 2-bromo-2-methylpropanoic acid under appropriate conditions to form the amide bond.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with 4-methylpyrimidine-2-thiol in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and fluorophenyl groups can play a crucial role in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-fluorophenyl)-2-[(4-ethylpyrimidin-2-yl)sulfanyl]propanamide: Similar structure with an ethyl group instead of a methyl group on the pyrimidine ring.

Uniqueness

N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9-7-8-16-14(17-9)20-10(2)13(19)18-12-5-3-11(15)4-6-12/h3-8,10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCQEGABDRWGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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